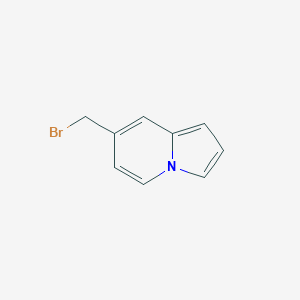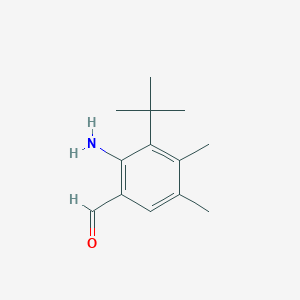
2-Amino-3-(tert-butyl)-4,5-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(tert-butyl)-4,5-dimethylbenzaldehyde is an organic compound characterized by the presence of an amino group, a tert-butyl group, and two methyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(tert-butyl)-4,5-dimethylbenzaldehyde typically involves the introduction of the tert-butyl group into the benzaldehyde structure. One common method is the reaction of 2-amino-4,5-dimethylbenzaldehyde with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(tert-butyl)-4,5-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 2-Amino-3-(tert-butyl)-4,5-dimethylbenzoic acid.
Reduction: 2-Amino-3-(tert-butyl)-4,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(tert-butyl)-4,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 2-Amino-3-(tert-butyl)-4,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-3-(tert-butyl)-4,5-dimethylbenzoic acid
- 2-Amino-3-(tert-butyl)-4,5-dimethylbenzyl alcohol
- 2-Amino-3-(tert-butyl)-4,5-dimethylbenzylamine
Uniqueness: 2-Amino-3-(tert-butyl)-4,5-dimethylbenzaldehyde is unique due to the presence of both an amino group and an aldehyde group on the same aromatic ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-amino-3-tert-butyl-4,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C13H19NO/c1-8-6-10(7-15)12(14)11(9(8)2)13(3,4)5/h6-7H,14H2,1-5H3 |
InChI Key |
VTGITQYZQUBJIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(C)(C)C)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


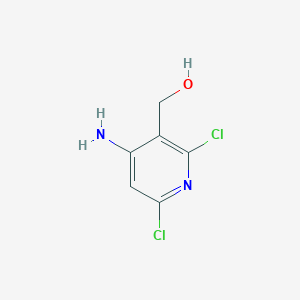
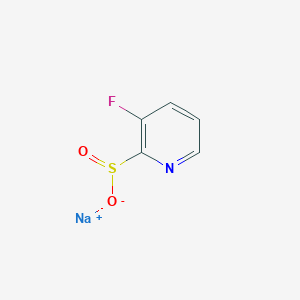
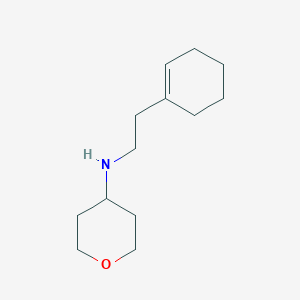
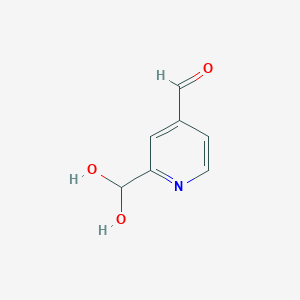
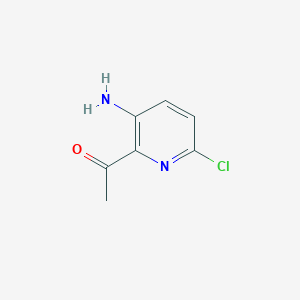
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
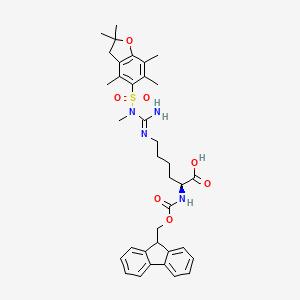
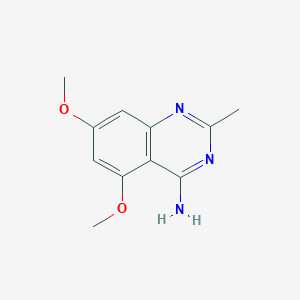
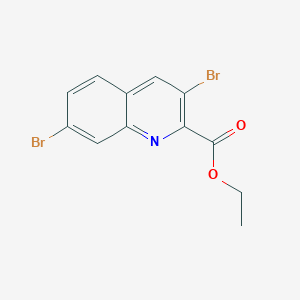

![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)
